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Pyrimido[4,5-C]quinoline

Casein Kinase 2 inhibition Kinase selectivity profiling Chemical probe development

Pyrimido[4,5-c]quinoline (CAS 230-13-7), also referred to as 1,3,9-triazaphenanthrene or 5,6-benzocopazoline, is the parent tricyclic heteroaromatic scaffold of the pyrimido[4,5-c]quinoline family, possessing molecular formula C₁₁H₇N₃ and molecular weight 181.19 g/mol. It is one of six established pyrimidoquinoline regioisomeric types distinguished by the fusion topology of the pyrimidine and quinoline rings, specifically defined by the [4,5-c] annulation pattern that places the pyrimidine nitrogen atoms at positions distinct from the more commonly studied [4,5-b] and [5,4-c] isomers.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 230-13-7
Cat. No. B14755456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-C]quinoline
CAS230-13-7
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CN=CN=C3C=N2
InChIInChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-12-7-14-11(9)6-13-10/h1-7H
InChIKeyKKXTYDYBYUZJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-c]quinoline (CAS 230-13-7) – Core Scaffold Identity and Structural Classification for Research Procurement


Pyrimido[4,5-c]quinoline (CAS 230-13-7), also referred to as 1,3,9-triazaphenanthrene or 5,6-benzocopazoline, is the parent tricyclic heteroaromatic scaffold of the pyrimido[4,5-c]quinoline family, possessing molecular formula C₁₁H₇N₃ and molecular weight 181.19 g/mol . It is one of six established pyrimidoquinoline regioisomeric types distinguished by the fusion topology of the pyrimidine and quinoline rings, specifically defined by the [4,5-c] annulation pattern that places the pyrimidine nitrogen atoms at positions distinct from the more commonly studied [4,5-b] and [5,4-c] isomers [1]. This scaffold serves as the structural core for two mechanistically divergent classes of bioactive derivatives: potent and highly selective casein kinase 2 (CK2/CSNK2A) ATP-competitive inhibitors and selective human aldose reductase (AKR1B1) inhibitors with isoform-level discrimination [2].

Why Pyrimido[4,5-c]quinoline Cannot Be Replaced by Its Regioisomers or In-Class Analogs in Target-Focused Research


The six known pyrimidoquinoline regioisomers—including pyrimido[4,5-b]quinoline, pyrimido[5,4-c]quinoline, and pyrimido[4,5-c]quinoline—share the identical molecular formula C₁₁H₇N₃ but exhibit fundamentally different biological activity profiles driven by the position of nitrogen atoms within the fused ring system [1]. The [4,5-c] topology creates a 1,3,9-triazaphenanthrene nitrogen arrangement that is uniquely capable of engaging the hinge region of protein kinase CK2 and the active site of aldose reductase with isoform-level selectivity, while the [4,5-b] isomer is predominantly exploited for antimalarial and antitumor applications via entirely distinct molecular targets [2]. Attempts to interchange these scaffolds fail because even within a single [4,5-c] sub-series, minor functional group modifications—such as replacing a 2-amino group with a 2-acetic acid moiety—completely ablate one bioactivity (antimitotic cytotoxicity) while conferring a mechanistically unrelated activity (AKR1B1 inhibition) [3]. This scaffold-dependent, functional group-switchable pharmacology means that substituent modifications alone cannot replicate the target engagement profile conferred by the [4,5-c] fusion geometry.

Head-to-Head Quantitative Differentiation Evidence for Pyrimido[4,5-c]quinoline (CAS 230-13-7) Versus Closest Analogs


Kinome-Wide Selectivity: Pyrimido[4,5-c]quinoline-Based SGC-CK2-2 Versus Pyrimido[4,5-b]quinoline-Based Silmitasertib (CX-4945)

The pyrimido[4,5-c]quinoline derivative SGC-CK2-2 (5-(benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid) demonstrates dramatically superior kinome-wide selectivity compared to silmitasertib (CX-4945), a clinical-stage CK2 inhibitor built on the pyrimido[4,5-b]quinoline scaffold. In the DiscoverX KINOMEscan assay against 403 wild-type kinases at 1 µM, SGC-CK2-2 inhibited only 3 kinases at >90% inhibition, representing a selectivity ratio of 3/403 (0.74%) [1]. By contrast, silmitasertib (CX-4945) is reported to exhibit substantially broader off-target kinase inhibition, prompting the explicit design of SGC-CK2-2 as a 4-aza analog with 'much improved kinase selectivity' over its [4,5-b] predecessor . SGC-CK2-2 also maintains a 200-fold selectivity window over the next most potently inhibited off-target kinase (HIPK2) [2].

Casein Kinase 2 inhibition Kinase selectivity profiling Chemical probe development

Aldose Reductase Isoform Selectivity: 1-Oxopyrimido[4,5-c]quinoline-2-acetic Acids Achieve Up to 39-Fold AKR1B1/AKR1B10 Discrimination Not Available from Isomeric Scaffolds

A series of 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives exhibit pronounced and tunable selectivity for human aldose reductase isoform AKR1B1 over the closely related AKR1B10 isoform. The most selective compound, [5-(4-chlorophenyl)-3-ethyl-1-oxopyrimido[4,5-c]quinolin-2(1H)-yl]acetic acid, achieved 39-fold selectivity for AKR1B1 over AKR1B10 with a Ki(app) of 73 nM against AKR1B1 at pH 7.5, 25 °C [1]. Other derivatives in the same scaffold series achieved selectivity ratios of 14-fold, 18-fold, 37-fold, and 9-fold, demonstrating that the [4,5-c] scaffold geometry enables systematic tuning of isoform discrimination [2]. Critically, the structurally analogous 2-aminopyrimido[4,5-c]quinolin-1(2H)-ones—which share the same [4,5-c] scaffold but bear a 2-amino instead of 2-acetic acid group—are completely unable to inhibit AKR1B1, confirming that the [4,5-c] core provides a permissive but not sufficient platform for this pharmacology, with the 2-acetic acid moiety serving as the essential pharmacophoric element [3].

Aldose reductase inhibition Isoform selectivity Diabetic complications

Regioisomeric Lipophilicity Differentiation: Pyrimido[4,5-c]quinoline (XlogP 1.8) Is Less Lipophilic Than Pyrimido[4,5-b]quinoline (XlogP 2.1)

The two regioisomeric parent scaffolds pyrimido[4,5-c]quinoline (CAS 230-13-7) and pyrimido[4,5-b]quinoline (CAS 261-01-8) share identical molecular formula (C₁₁H₇N₃), molecular weight (181.19 g/mol), topological polar surface area (38.7 Ų), and hydrogen bond donor/acceptor counts (0/3), yet differ measurably in calculated lipophilicity. Pyrimido[4,5-c]quinoline has an XlogP of 1.8, while pyrimido[4,5-b]quinoline has an XlogP of 2.1, a difference of 0.3 log units that reflects the distinct spatial arrangement of the pyrimidine nitrogen atoms relative to the quinoline ring system . The [4,5-c] isomer's lower lipophilicity may translate into improved aqueous solubility and reduced non-specific protein binding in biological assays, a factor relevant to fragment-based drug discovery and scaffold selection for lead optimization programs targeting intracellular enzymes [1].

Physicochemical profiling Scaffold hopping Lead optimization

Antimitotic Mechanism Differentiation: Pyrimido[4,5-c]quinolin-1(2H)-ones Engage Tubulin and Induce G2/M Arrest Distinct from 2-Phenyl-4-quinolones

2-Amino-pyrimido[4,5-c]quinolin-1(2H)-ones demonstrate a defined antimitotic mechanism characterized by G₂/M phase cell cycle arrest and dose-dependent inhibition of tubulin polymerization, with the most potent compounds (23–26) in the series achieving low micromolar cytotoxicity against HT-1080 fibrosarcoma, HT-29 colon adenocarcinoma, and MDA-MB-231 breast carcinoma cell lines [1]. In a comparative context, the structurally related 2-phenyl-4-quinolones (aza bioisosteric analogs) and 2-phenyl-4-anilinoquinolines represent alternative antimitotic scaffolds, yet the pyrimido[4,5-c]quinolin-1(2H)-one core offers a distinct structure–activity relationship (SAR) landscape where chloro substitution at position 9 exerts a major positive effect on cytotoxic activity—an SAR vector unavailable in the 2-phenyl-4-quinolone series [2]. A parallel 2,5-diaryl-3-methyl sub-series achieved IC₅₀ values of 1.4–2.2 µM against PC3 prostate cancer cells, confirming that the scaffold tolerates diverse substitution patterns while retaining potency [3].

Antimitotic agents Tubulin polymerization inhibition Cancer cytotoxicity

Scaffold-Dependent Kinase Hinge-Region Binding: X-Ray Crystallographic Evidence for Pyrimido[4,5-c]quinoline CK2 Engagement

X-ray crystallographic studies of pyrimido[4,5-c]quinoline derivatives bound to CK2α (PDB: 8BGC; compound: 5-[(phenylmethyl)amino]pyrimido[4,5-c]quinoline-8-carboxylic acid) reveal that the [4,5-c] scaffold nitrogen atoms make specific hydrogen-bonding interactions with the kinase hinge region, establishing a binding mode that is scaffold-topology-dependent [1]. This hinge-region engagement mode is distinct from that observed with pyrimido[4,5-b]quinoline-based inhibitors, where the altered nitrogen position modifies the hydrogen-bonding geometry and vector. The pyrimido[4,5-c] arrangement enables ATP-competitive inhibition with IC₅₀ values reaching 3 nM (biochemical) and <1 nM for CK2α’, with the binding model elaborated through SAR analysis that confirmed multiple interaction modes with the hinge region [2]. Importantly, conformational analysis of 5-benzylamino-substituted analogs demonstrated that analogs with the best CSNK2A inhibition exhibited smaller differences between their ground-state conformation and predicted binding pose—a property intrinsically linked to the [4,5-c] scaffold geometry [3].

Kinase inhibitor binding mode X-ray crystallography Structure-based drug design

Functional Group-Dependent Biological Activity Switching Within the Same [4,5-c] Scaffold: 2-Amino (Antimitotic, No AKR1B1 Activity) Versus 2-Acetic Acid (AKR1B1 Inhibition, No Cytotoxicity)

A uniquely informative differentiation emerges from direct comparison of two sub-series built on the identical pyrimido[4,5-c]quinoline core. The 2-aminopyrimido[4,5-c]quinolin-1(2H)-ones exhibit antimitotic cytotoxicity via tubulin polymerization inhibition and G₂/M phase cell cycle arrest, yet show no detectable inhibition of human aldose reductase AKR1B1 [1]. Conversely, the 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives are potent AKR1B1 inhibitors (Ki down to 73 nM) with up to 39-fold isoform selectivity, but are completely non-cytotoxic against HT-1080 fibrosarcoma cells [2]. This divergent pharmacology—observed within the same scaffold and confirmed by the original study authors—establishes that the [4,5-c] core is a privileged yet functionally neutral platform whose biological readout is dominantly determined by the 2-position substituent, enabling rational redirection from anticancer to metabolic disease targets without scaffold replacement [3].

Pharmacophore switching Scaffold repurposing Target deconvolution

Evidence-Backed Research and Procurement Application Scenarios for Pyrimido[4,5-c]quinoline (CAS 230-13-7)


Chemical Probe Development for CK2-Dependent Target Validation with Kinome-Wide Selectivity Requirements

When a research program requires a CK2 chemical probe with demonstrably narrow kinome-wide footprint to enable unambiguous target deconvolution, the pyrimido[4,5-c]quinoline scaffold—as exemplified by SGC-CK2-2—offers the best-validated selectivity profile among CK2 inhibitor scaffolds. With only 3 kinases inhibited >90% out of 403 screened at 1 µM, and a 200-fold selectivity window over HIPK2, SGC-CK2-2 substantially outperforms the pyrimido[4,5-b]quinoline-based silmitasertib (CX-4945) in kinome selectivity . Procurement of pyrimido[4,5-c]quinoline-8-carboxylic acid intermediates enables in-house elaboration of SGC-CK2-2 analogs with tunable cellular potency (NanoBRET CK2α IC₅₀ = 920 nM) and antiviral phenotypic activity (MHV-NLuc IC₅₀ = 10–20 µM) while maintaining the favorable selectivity window established by the parent scaffold [1].

Development of Isoform-Selective Aldose Reductase Inhibitors with Favorable Safety Profiles for Diabetic Complications

The 1-oxopyrimido[4,5-c]quinoline-2-acetic acid sub-series uniquely addresses the historical failure of aldose reductase inhibitors by combining nanomolar AKR1B1 potency (Ki(app) = 73 nM) with isoform-level selectivity (up to 39× over AKR1B10) and demonstrated absence of cytotoxicity—a triad not achieved by earlier ARI chemotypes . The availability of seven X-ray co-crystal structures at sub-angstrom resolution (0.94–0.96 Å) provides a robust structural basis for rational lead optimization. Critically, the 2-acetic acid moiety confers this pharmacology on the same scaffold that, when bearing a 2-amino group, generates antimitotic agents, enabling programs to leverage common synthetic intermediates and switch between therapeutic indications without scaffold re-sourcing [1].

Antimitotic Drug Discovery Leveraging Scaffold-Enabled Dual Mechanism Potential

For anticancer programs seeking antimitotic agents with the potential for both tubulin-dependent and tubulin-independent mechanisms, the pyrimido[4,5-c]quinolin-1(2H)-one scaffold provides demonstrated versatility: 2-amino derivatives engage tubulin and arrest cells in G₂/M phase with cytotoxicity in the low micromolar range (HT-1080, HT-29, MDA-MB-231), while 2,5-diaryl-3-methyl derivatives achieve comparable IC₅₀ values (1.4–2.2 µM against PC3) through a distinct mechanism that does not involve tubulin polymerization inhibition . This built-in mechanistic redundancy, combined with the well-characterized SAR around position-9 halogenation and position-3 aryl substitution, offers a strategic advantage in overcoming resistance to conventional microtubule-targeting agents such as taxanes and vinca alkaloids [1].

Physicochemical Property-Driven Scaffold Selection for Oral Bioavailability Optimization

When a lead optimization program requires a tricyclic heteroaromatic scaffold with minimized lipophilicity to enhance developability, pyrimido[4,5-c]quinoline (XlogP = 1.8) offers a measurable advantage over the more lipophilic pyrimido[4,5-b]quinoline isomer (XlogP = 2.1) while retaining identical molecular weight, TPSA, and hydrogen-bonding capacity . This 0.3 log unit reduction in calculated lipophilicity can translate into improved aqueous solubility and reduced risk of promiscuous off-target binding, as evidenced by the kinome-wide selectivity data of SGC-CK2-2—factors that directly influence the probability of successful lead progression from hit identification through candidate nomination [1].

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